molecular formula C24H41NO3 B12618710 N-(2,6-dihydroxyphenyl)octadecanamide CAS No. 921758-96-5

N-(2,6-dihydroxyphenyl)octadecanamide

Cat. No.: B12618710
CAS No.: 921758-96-5
M. Wt: 391.6 g/mol
InChI Key: SROVJLKECJUPAL-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Bioactive Molecules

Amide bonds are fundamental in nature and are present in a vast array of biologically active molecules, including peptides, proteins, and numerous pharmaceuticals. nih.gov The amide functional group is a key structural feature that contributes to the stability and conformational properties of these molecules. Researchers actively explore the synthesis and biological activities of various amide derivatives. researchgate.netnih.gov The incorporation of long-chain fatty acids into amide structures can influence properties such as membrane association and interaction with hydrophobic binding pockets in enzymes and receptors. biorxiv.org Fatty acid amides themselves constitute a class of bioactive lipids, with endogenous members like anandamide (B1667382) playing roles in signaling pathways. nih.govnih.gov

Significance of Ortho-Dihydroxy-Anilide Structural Motifs in Chemical Biology

The ortho-dihydroxy-anilide structural motif, also known as a catechol-anilide, is of interest in medicinal chemistry. The catechol group (an ortho-dihydroxybenzene) is a known structural feature in various natural products and synthetic compounds with diverse biological activities. This functional group can participate in hydrogen bonding, act as a metal chelator, and be involved in redox processes. The specific positioning of the hydroxyl groups on the aniline (B41778) ring can significantly influence the molecule's chemical properties and biological interactions. While no specific research on the N-(2,6-dihydroxyphenyl)octadecanamide exists, other hydroxyphenyl amides have been investigated for their biological activities. For example, N-(3-hydroxyphenyl)-arachidonoyl amide is known to interact with the cyclooxygenase (COX) enzymes. caymanchem.com

Properties

CAS No.

921758-96-5

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

N-(2,6-dihydroxyphenyl)octadecanamide

InChI

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(28)25-24-21(26)18-17-19-22(24)27/h17-19,26-27H,2-16,20H2,1H3,(H,25,28)

InChI Key

SROVJLKECJUPAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC=C1O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2,6 Dihydroxyphenyl Octadecanamide

Established Synthetic Pathways for N-(2,6-dihydroxyphenyl)octadecanamide

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the formation of the amide bond between a derivative of 2-aminoresorcinol (B1266104) and an octadecanoyl moiety.

Preparation from 2-Nitroresorcinol (B108372) and Acyl Chlorides

A plausible and logical synthetic approach to this compound involves a two-step process commencing with 2-nitroresorcinol. The initial step is the selective N-acylation of the corresponding 2-aminoresorcinol, which is obtained from the reduction of 2-nitroresorcinol, with octadecanoyl chloride. The chemoselectivity of the N-acylation over O-acylation in aminophenols is a well-established principle in organic synthesis, primarily because the amino group is a stronger nucleophile than the phenolic hydroxyl group. mdma.ch

The general procedure would involve the reduction of 2-nitroresorcinol to 2-aminoresorcinol. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). Following the reduction, the resulting 2-aminoresorcinol would be reacted with octadecanoyl chloride. To ensure selective N-acylation, the reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

Reduction of 2-Nitroresorcinol: 2-Nitroresorcinol + H₂ (with Pd/C catalyst) → 2-Aminoresorcinol

N-acylation of 2-Aminoresorcinol: 2-Aminoresorcinol + Octadecanoyl chloride → this compound + HCl

One-Step Synthesis from o-Nitrophenol Esters

A more direct and efficient method for the synthesis of ortho-hydroxy-anilides, including by extension this compound, is a one-step process starting from o-nitrophenol esters. nih.gov This approach circumvents the need for the isolation of the intermediate aminophenol.

In this methodology, the hydroxyl group of an o-nitrophenol is first esterified with the desired acyl chloride. In the context of synthesizing the target molecule, one would start with an appropriately protected 2,6-dihydroxynitrobenzene derivative, esterify one of the hydroxyl groups with octadecanoyl chloride, and then subject the resulting nitrophenyl ester to catalytic hydrogenation. The hydrogenation simultaneously reduces the nitro group to an amine and facilitates an intramolecular aminolysis of the ester group to form the thermodynamically more stable anilide. nih.gov

This method has been successfully employed for the preparation of various alkyl- and aryl-ortho-hydroxy-anilides in good yields. nih.gov

Mechanistic Insights into Anilide Formation via Intramolecular Rearrangements

The formation of the anilide via the one-step synthesis from o-nitrophenol esters proceeds through a fascinating intramolecular rearrangement. The key steps are:

Catalytic Hydrogenation: The nitro group of the starting o-nitrophenyl ester is reduced to an amino group in the presence of a catalyst like Pd/C and a hydrogen source.

Intramolecular Aminolysis: The newly formed amino group, being in close proximity to the ester functionality, acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the ester.

Rearrangement: This nucleophilic attack leads to the cleavage of the ester bond and the formation of the more stable amide bond, resulting in the ortho-hydroxy anilide and the release of the corresponding alcohol or phenol (B47542) from the ester leaving group.

This intramolecular rearrangement is highly efficient due to the favorable proximity of the reacting groups, a concept often referred to as an effective molarity effect. The driving force for this rearrangement is the formation of the thermodynamically more stable amide bond compared to the ester bond.

Synthetic Approaches to this compound Analogues

The synthesis of analogues of this compound is crucial for structure-activity relationship studies and the development of new therapeutic agents.

Preparation of Alkyl and Aryl Ortho-Hydroxy-Anilide Derivatives

The one-step synthesis from o-nitrophenol esters is a versatile method for preparing a wide range of alkyl and aryl ortho-hydroxy-anilide derivatives. nih.gov By varying the acyl chloride used in the initial esterification step, a library of anilides with different alkyl or aryl side chains can be generated. For instance, using different fatty acid chlorides would lead to a series of N-(2,6-dihydroxyphenyl)alkanamides. Similarly, using substituted benzoyl chlorides would yield N-(2,6-dihydroxyphenyl)benzamides.

The general applicability of this method makes it a powerful tool for the exploration of the chemical space around the ortho-hydroxy anilide scaffold.

Starting o-Nitrophenol EsterAcyl GroupResulting Anilide AnalogueReference
2-Nitrophenyl acetate (B1210297)AcetylN-(2-hydroxyphenyl)acetamide nih.gov
2-Nitrophenyl benzoateBenzoylN-(2-hydroxyphenyl)benzamide nih.gov

This table is illustrative and based on the general method described in the cited literature.

Strategies for Selective Derivatization and Functionalization

The selective derivatization and functionalization of this compound and its analogues are essential for fine-tuning their properties. The presence of two hydroxyl groups and an amide N-H group offers multiple sites for modification.

Selective functionalization can be achieved by employing protecting group strategies. For instance, one of the hydroxyl groups could be selectively protected, allowing for the modification of the other. Subsequent deprotection would then yield a selectively functionalized derivative. The choice of protecting group is critical and would depend on the desired modification and the reaction conditions.

Furthermore, the aromatic ring itself can be a target for functionalization through electrophilic aromatic substitution reactions. However, the directing effects of the hydroxyl and amide groups would need to be carefully considered to achieve the desired regioselectivity. The hydroxyl groups are strongly activating and ortho-, para-directing, while the amide group is also activating and ortho-, para-directing. This could lead to a mixture of products unless one of the positions is already substituted or steric hindrance plays a significant role.

Advanced methods for selective C-H functionalization could also be envisioned for the targeted modification of the aromatic ring, although specific applications to this class of molecules are yet to be extensively reported.

Preclinical Biological Investigations and Mechanistic Pathways of N 2,6 Dihydroxyphenyl Octadecanamide and Analogues

Role as a Structural Analogue in Antibiotic Research

The chemical architecture of N-(2,6-dihydroxyphenyl)octadecanamide, featuring an amide linkage between an aromatic moiety and a long fatty acid chain, bears resemblance to a class of powerful antibiotics that have garnered significant scientific attention. This structural similarity positions it as a relevant subject for comparative analysis in the quest for new antibacterial agents.

Association with Platencin (B21511) and Platensimycin (B21506) Structures

The most compelling association for this compound in antibiotic research is with platencin and its predecessor, platensimycin. nih.govnih.gov These natural products, isolated from the bacterium Streptomyces platensis, are distinguished by a unique chemical structure where a complex polycyclic "ketolide" core is connected via an amide bond to an aminobenzoic acid derivative. nih.govwikipedia.org Specifically, platensimycin contains a 3-amino-2,4-dihydroxybenzoic acid moiety. nih.gov The core structure of this compound, while simpler, shares the fundamental concept of a fatty acid amide linked to a dihydroxylated aromatic ring, making it a structural analogue.

Platencin and platensimycin represent significant discoveries in the field because they act on a novel and underexploited bacterial target, offering a potential solution to the growing problem of antibiotic resistance. nih.govmdpi.comnih.gov Their discovery has inspired further research into synthetic and natural product analogues to improve potency, spectrum, and pharmacokinetic properties. nih.gov

Evaluation of Antibiotic Potency in Analogues

The antibiotic prowess of platencin and platensimycin has been extensively evaluated, providing a benchmark for potential activity in related structures. These compounds exhibit potent, broad-spectrum activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant Enterococci (VRE). mdpi.compnas.org

Platencin is noted for being more potent than platensimycin against certain pathogens, such as vancomycin-resistant Enterococcus faecium (MIC <0.06 μg/ml) and efflux-negative Escherichia coli (MIC of 2 μg/ml). pnas.org However, platensimycin is more effective against Streptococcus pneumoniae. pnas.org The potency of these natural products underscores the potential of their structural motifs in designing new antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC, μg/ml) of Platencin and Platensimycin Data sourced from Jayasuriya et al. (2007). pnas.org

Bacterial StrainPlatencin (μg/ml)Platensimycin (μg/ml)
Staphylococcus aureus Smith0.50.25
Staphylococcus aureus MRSA COL0.50.25
Staphylococcus aureus VISA10.5
Enterococcus faecalis22
Enterococcus faecium VRE<0.061
Streptococcus pneumoniae41
Escherichia coli ΔtolC24

Molecular Targets and Receptor Interactions

The biological activity of a compound is defined by its interaction with molecular targets. For the analogues of this compound, these interactions span from bacterial enzyme inhibition to modulation of mammalian nuclear receptors.

Inhibition of Bacterial Fatty Acid Synthesis (FAS II) through FabF Enzyme Modulation (Contextual for Analogues)

The primary mechanism of antibacterial action for both platensimycin and platencin is the inhibition of the bacterial type II fatty acid synthesis (FASII) pathway. nih.govnih.gov This pathway is essential for building bacterial cell membranes and differs significantly from the type I system found in mammals, making it an attractive target for selective antibiotics. nih.govnih.gov

Platensimycin and platencin specifically interfere with the condensation enzymes that elongate the fatty acid chains. wikipedia.org Platensimycin is a highly selective inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF), and to a much lesser extent, synthase I (FabB). nih.govmdpi.compnas.org Platencin acts as a dual inhibitor, targeting both FabF and β-ketoacyl-ACP synthase III (FabH), the enzyme that initiates the fatty acid synthesis cycle. mdpi.compnas.org This dual-targeting mechanism may offer an advantage in preventing the development of resistance. The inhibition of these key enzymes halts the production of essential fatty acids, leading to a bacteriostatic effect. nih.gov

Table 2: Inhibitory Concentration (IC₅₀) of Platencin and Platensimycin against S. aureus FabF and FabH Data sourced from Wang et al. (2007). pnas.org

CompoundFabF IC₅₀ (μg/ml)FabH IC₅₀ (μg/ml)
Platensimycin0.13>67 μM
Platencin1.953.91
Note: The IC₅₀ value for Platensimycin against FabH was reported as 67 μM in a purified single-enzyme assay, indicating poor inhibition. pnas.org

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism of Related N-Acylethanolamides and N-Acylhistamines

Separate from antibiotic activity, the N-acyl structure present in this compound is a hallmark of a class of endogenous signaling lipids known as N-acylethanolamines (NAEs). nih.govresearchgate.net Prominent members of this family, such as N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA), are recognized as potent endogenous ligands and agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). mdpi.comnih.govtocris.com

PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid metabolism and the inflammatory response. mdpi.com The activation of PPAR-α by OEA and PEA has been shown to modulate a variety of physiological processes, including satiety signaling, lipid oxidation, and anti-inflammatory pathways. nih.govmdpi.com For instance, OEA and PEA are reported to have EC₅₀ values for PPAR-α activation of 0.12 μM and 3 μM, respectively. mdpi.com The established relationship between NAEs and PPAR-α activation suggests that other long-chain N-acyl compounds could potentially interact with this receptor. researchgate.netnih.gov

Investigation of this compound as a Potential PPAR Ligand

Currently, there is no specific research available that directly investigates this compound as a PPAR ligand. However, based on the established pharmacology of N-acylethanolamides, it is a plausible area for future investigation. mdpi.com The structure of this compound contains the long N-acyl chain (octadecanamide) that is crucial for the interaction of NAEs with the PPAR-α ligand-binding pocket.

Future research would need to determine if the 2,6-dihydroxyphenyl head group is compatible with binding to PPAR-α or other PPAR isotypes (γ and δ). wikipedia.org Such studies would involve in vitro binding assays and cellular reporter gene assays to quantify the compound's affinity and efficacy as a PPAR agonist or antagonist. Elucidating this potential interaction could open new avenues for the compound in the context of metabolic disorders or inflammatory conditions, areas where PPAR agonists are of significant therapeutic interest. wikipedia.orgnih.gov

Involvement in Metabolic Processes

The metabolic fate and impact of this compound and its related analogues are intrinsically linked to the complex interplay between host and microbial systems. The gut microbiome, in particular, possesses a vast enzymatic repertoire capable of transforming a wide array of dietary and endogenous compounds, including phenolic structures and N-acyl amides. While direct metabolomic studies on this compound are not extensively documented, the metabolic pathways of its constituent moieties and related N-acyl compounds provide a foundational understanding of its potential biological transformations and endogenous roles.

Metabolomic Profiling of this compound-Related Compounds in Microbial Systems

The gut microbiota is a critical hub for the metabolism of complex molecules that are otherwise indigestible by the host, including various polyphenols and lipids. Although specific metabolomic profiling of this compound in microbial systems is not yet detailed in the literature, the metabolic potential can be inferred from studies on its structural components: a dihydroxyphenyl group and an octadecanamide (B89706) tail.

Microbial communities in the gut are known to extensively metabolize phenolic compounds. These transformations often involve dehydroxylation, demethylation, and cleavage of aromatic rings, leading to the formation of smaller, more readily absorbed phenolic acids. For instance, gut bacteria such as strains of Lactobacillus and Bifidobacterium can metabolize various dietary polyphenols into derivatives like dihydroxyphenylpropionic acid and 3,4-dihydroxyphenylacetic acid. frontiersin.org The enzymatic machinery for these transformations is widespread among different bacterial phyla. nih.gov It is plausible that the 2,6-dihydroxyphenyl head of this compound could undergo similar microbial modifications.

The N-acyl amide linkage is also subject to microbial metabolism. The gut microbiome has been shown to diversify the pool of N-acyl lipids, indicating a role in both their synthesis and degradation. frontiersin.org Commensal bacteria from the human gut possess the capability to produce a variety of N-acyl lipids. frontiersin.org The degradation of the octadecanamide (stearamide) portion is also a potential metabolic route. While stearamide itself is a waxy solid, microbial enzymes such as amidases could hydrolyze the amide bond, releasing stearic acid and 2,6-dihydroxyaniline. Stearic acid can then enter the microbial fatty acid metabolism pool. Some bacteria, like certain Pseudomonas species, have been shown to degrade saturated fatty acids. researchgate.net

The table below summarizes the potential microbial metabolic reactions on compounds analogous to the structural components of this compound.

Structural Moiety Analogous Compound Class Observed Microbial Metabolic Reactions Resulting Metabolites
DihydroxyphenylDietary Polyphenols (e.g., Catechin, Rutin)C-ring cleavage, dehydroxylation, hydrogenationPhenylacetic acids, Phenylpropionic acids, Valerolactones nih.govbohrium.com
OctadecanamideN-Acyl Amides / Fatty Acid AmidesAmide bond hydrolysis, Fatty acid degradationFatty acids, Amine head groups, Smaller fatty acid derivatives frontiersin.orgresearchgate.net

Metabolic Perturbations and Endogenous Occurrence in Animal Models (e.g., gut microbiome studies)

While the endogenous presence of this compound in animal models has not been specifically reported, a diverse family of structurally related N-acyl amides has been identified in various mammalian tissues, including the brain. frontiersin.org These endogenous N-acyl amides are recognized as a significant class of signaling lipids. frontiersin.orgnih.gov Their levels are shown to be regulated in response to physiological stimuli, such as inflammation, suggesting a role in cellular communication and homeostasis. frontiersin.org

For instance, studies on N-acylethanolamines (NAEs), which share the N-acyl structure, have demonstrated their importance in the gut. NAEs are elevated in the stool of patients with inflammatory bowel disease (IBD) and can modulate the growth of gut bacteria, favoring species that are more abundant in IBD. frontiersin.org This highlights a potential feedback loop where host-derived or microbially-modified lipids can influence the gut microbial composition, which in turn can impact host health.

The gut microbiota plays a crucial role in shaping the landscape of these signaling molecules. The interaction between dietary compounds, microbial metabolism, and host pathways can lead to the production of a variety of bioactive metabolites. frontiersin.org For example, the metabolism of dietary choline (B1196258) by gut microbes leads to the production of trimethylamine (B31210) (TMA), which is then converted in the host liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. frontiersin.org This illustrates how microbial metabolism of dietary precursors can have systemic effects on the host.

Given that octadecanamide (stearamide) has been reported in organisms like Bos taurus, it is conceivable that N-acylated derivatives could be formed endogenously. nih.gov The table below outlines the endogenous presence and observed metabolic perturbations of analogous N-acyl compounds in animal models.

Analogous Compound Class Endogenous Occurrence Observed Metabolic Perturbations in Animal Models Associated Conditions/Pathways
N-Acylethanolamines (NAEs)Brain, Gut, other peripheral tissuesElevated levels in stool in mouse models of colitis. frontiersin.orgInflammatory Bowel Disease, Energy Homeostasis, Gut Barrier Function frontiersin.org
N-Acyl Taurines (NATs)Central and peripheral tissuesAltered levels in mice lacking the FAAH enzyme, leading to improved glucose homeostasis. nih.govMetabolic Disease, Glucose Regulation nih.gov
General N-Acyl AmidesBrain (striatum, hippocampus, etc.)Levels of specific N-acyl amides are altered in distinct brain regions during acute inflammation. frontiersin.orgNeuroinflammation, TRP receptor signaling frontiersin.orgnih.gov

Analytical Methodologies for Research on N 2,6 Dihydroxyphenyl Octadecanamide

Spectroscopic Techniques for Compound Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of N-(2,6-dihydroxyphenyl)octadecanamide. Techniques such as NMR, mass spectrometry, and IR spectroscopy each offer unique insights into the compound's atomic-level architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of hydrogen and carbon atoms within the this compound molecule.

¹H-NMR provides information on the chemical environment of protons. In a typical analysis, the spectrum would show a triplet signal around 0.88 ppm corresponding to the terminal methyl group (CH₃) of the octadecanoyl chain. A broad multiplet appearing around 1.25 ppm is characteristic of the long chain of methylene (B1212753) groups (CH₂). The methylene group adjacent to the carbonyl (C=O) typically resonates as a triplet at approximately 2.35 ppm. Protons on the dihydroxyphenyl ring appear as distinct signals in the aromatic region of the spectrum, and the amide proton (N-H) would present as a singlet, often in the range of 8-9 ppm.

¹³C-NMR complements ¹H-NMR by providing a map of the carbon skeleton. The carbonyl carbon of the amide group is typically observed as a downfield signal around 173 ppm. Carbons of the dihydroxyphenyl ring attached to the hydroxyl groups would appear at approximately 148-150 ppm, while the other aromatic carbons produce signals between 105 and 120 ppm. The aliphatic chain carbons are found in the upfield region, with the terminal methyl carbon resonating around 14 ppm.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom/Group ¹H-NMR Shift (ppm) ¹³C-NMR Shift (ppm)
Amide (N-H)~8.5 (singlet)N/A
Aromatic (C-H)~6.3-7.0 (multiplet)~105-115
Aromatic (C-OH)N/A~148.5
Aromatic (C-N)N/A~118.0
Carbonyl (C=O)N/A~173.0
Methylene (α to C=O)~2.35 (triplet)~38.5
Methylene Chain~1.25 (multiplet)~25-32
Terminal Methyl (CH₃)~0.88 (triplet)~14.1

Note: Exact chemical shifts can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HR-MS) is critical for confirming the elemental composition and molecular weight of this compound with high accuracy.

When coupled with soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI), HR-MS typically detects the protonated molecule [M+H]⁺. For this compound (C₂₄H₄₁NO₃), this would correspond to a measured mass-to-charge ratio (m/z) that is extremely close to the calculated exact mass of 392.3165. This high level of accuracy allows for the unambiguous determination of the molecular formula.

Electron Ionization (EI) is a harder ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragments for this compound would include ions corresponding to the loss of the acyl chain and fragments characteristic of the dihydroxyphenylamine moiety.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a strong, broad absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching of the phenolic hydroxyl groups. The N-H stretch of the secondary amide typically appears around 3300 cm⁻¹. A strong absorption band near 1640-1650 cm⁻¹ corresponds to the C=O stretching vibration of the amide I band, while the N-H bending (amide II band) is observed around 1540-1550 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenol (B47542)O-H stretch3300-3500 (broad)
AmideN-H stretch~3300
AlkaneC-H stretch2850-2960
Amide IC=O stretch~1645
Amide IIN-H bend~1540

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its quantification in biological or environmental samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of fatty acid amides due to their low volatility. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical mobile phase for analyzing this compound would consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is frequently achieved using a Diode Array Detector (DAD) or a UV detector, set to a wavelength where the phenyl group absorbs, or more powerfully, by coupling the HPLC system to a mass spectrometer (LC-MS).

For the analysis of metabolites or for instances where derivatization is feasible, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique. Due to the low volatility of this compound, a derivatization step is typically required to convert the polar N-H and O-H groups into more volatile silyl (B83357) ethers (e.g., using BSTFA).

Once derivatized, the compound can be separated on a capillary column (e.g., a DB-5ms) based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for positive identification and quantification, making GC-MS a powerful tool for analyzing trace levels of this compound and its metabolic products in complex biological matrices like plasma or tissue extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique in the field of metabolomics, providing the high sensitivity and selectivity required for the detection and quantification of low-abundance small molecules like this compound from complex biological matrices. wikipedia.orgnih.gov Metabolomics aims to create a comprehensive profile of the metabolome—the complete set of small-molecule metabolites within a biological system—to gain a functional readout of its physiological state. wikipedia.org Due to their structural diversity and varying concentrations, analyzing N-acyl amides and related lipid mediators presents a significant analytical challenge that LC-MS is well-suited to address. nih.govnih.gov

The typical LC-MS workflow for analyzing this compound and similar N-acyl amides involves several critical stages:

Sample Preparation: The initial step is the extraction of metabolites from a biological sample (e.g., plasma, tissue). This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids and remove interfering substances like proteins and salts. nih.govnih.govnih.gov For N-acylethanolamines, a class of compounds structurally related to this compound, extraction protocols frequently use organic solvents followed by a purification step to concentrate the analytes. nih.gov Care must be taken during sample preparation, as the choice of solvents can introduce artifacts or cause degradation of the target compounds. nih.gov

Chromatographic Separation (LC): The extract is then injected into a liquid chromatography system, most commonly a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Reversed-phase (RP) chromatography, using a C18 column, is frequently employed for the separation of N-acyl amides. nih.govmdpi.com A solvent gradient, typically involving water and an organic solvent like acetonitrile or methanol (often with additives like formic acid to improve ionization), is used to separate the compounds based on their hydrophobicity. mdpi.combiotage.com

Ionization and Mass Analysis (MS): Following separation, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of molecules, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.govnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are often used to obtain accurate mass measurements, which aids in the confident identification of metabolites. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.govmdpi.com

In untargeted metabolomics studies, the LC-MS data from different sample groups are compared to identify metabolites that are significantly altered. For a compound like this compound, this approach could reveal its role in specific cellular processes or pathways.

Table 1: Illustrative LC-MS Parameters for N-Acyl Amide Analysis

ParameterTypical SettingPurpose
LC System UHPLCProvides high resolution and fast separation.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Separates compounds based on hydrophobicity, suitable for lipid-like molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic phase for eluting hydrophobic compounds.
Gradient Linear gradient from low %B to high %BAllows for the separation of a wide range of metabolites with different polarities.
Ionization Source Electrospray Ionization (ESI), Positive/Negative ModeGenerates ions from eluting analytes with minimal fragmentation.
Mass Analyzer QTOF or OrbitrapProvides high mass accuracy and resolution for formula determination.
Acquisition Mode MS1 Scan and Data-Dependent MS/MSDetects all ions in a sample (MS1) and fragments significant peaks for structural elucidation (MS/MS).

Compound Purification Strategies

The synthesis of this compound, like other N-acyl amides, typically results in a crude reaction mixture containing the desired product, unreacted starting materials, catalysts, and byproducts. nih.govresearchgate.net Therefore, a robust purification strategy is essential to isolate the compound with high purity for subsequent analytical studies and biological assays.

Flash Column Chromatography

Flash column chromatography is a widely used and efficient technique for the purification of newly synthesized organic compounds like this compound. theseus.fiorgsyn.org It is an improvement upon traditional gravity-fed column chromatography, utilizing positive pressure (typically from compressed air or a pump) to drive the mobile phase through the stationary phase more quickly, leading to faster separations and better resolution. theseus.fi

The purification process for this compound via flash chromatography would generally proceed as follows:

Method Development: The first step involves selecting an appropriate solvent system (mobile phase). This is typically achieved using Thin-Layer Chromatography (TLC) to screen various solvent mixtures. The goal is to find a system where the target compound has a retention factor (Rf) of approximately 0.2-0.4, ensuring it moves off the column at a reasonable rate while being well-separated from impurities. theseus.fi Given the phenolic hydroxyl groups and the long alkyl chain, a mobile phase consisting of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) would likely be effective. mdpi.com

Column Packing: A glass or pre-packed plastic column is filled with the stationary phase, most commonly silica (B1680970) gel. theseus.fi The silica is packed as a slurry with the initial, least polar mobile phase to ensure a homogenous column bed, which is critical for a good separation. orgsyn.org

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica column. Alternatively, for compounds with limited solubility, the crude material can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the column. orgsyn.org

Elution and Fraction Collection: The mobile phase is then passed through the column under pressure. The separation occurs as different components of the mixture travel down the column at different rates based on their polarity and interaction with the silica. wfu.edu Elution may be isocratic (using a single solvent mixture) or gradient (gradually increasing the polarity of the mobile phase) to effectively separate all components. orgsyn.org The eluent is collected in a series of tubes (fractions), and these fractions are analyzed by TLC to identify which ones contain the pure product.

This technique is highly effective for purifying milligram to multi-gram quantities of N-acyl amides and related derivatives, making it an indispensable tool in their chemical synthesis. nih.govmdpi.com

Table 2: Representative Flash Column Chromatography Parameters for N-Acyl Amide Purification

ParameterTypical Material/ConditionPurpose/Rationale
Stationary Phase Silica Gel (e.g., 230-400 mesh)Polar adsorbent that separates compounds based on polarity. Standard choice for neutral organic molecules.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol GradientA less polar solvent (hexane) and a more polar solvent (ethyl acetate) are used to elute compounds from the silica. The ratio is optimized via TLC.
Loading Method Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent)Dry loading is preferred for compounds with poor solubility in the mobile phase to ensure a narrow starting band.
Elution Mode Gradient ElutionStarting with a low polarity mixture and gradually increasing the polarity allows for the sequential elution of non-polar impurities, the target compound, and highly polar impurities.
Detection Thin-Layer Chromatography (TLC) with UV light or chemical stainUsed to monitor the separation and identify fractions containing the pure product.

Research Applications and Investigational Potential of N 2,6 Dihydroxyphenyl Octadecanamide Analogues

Development as Probes for Bacterial Fatty Acid Synthase Inhibition

There is no publicly available research detailing the development or use of N-(2,6-dihydroxyphenyl)octadecanamide or its analogues as chemical probes for the inhibition of bacterial fatty acid synthase (FASII). While the FASII pathway is a recognized target for antibacterial drug discovery, and various inhibitor scaffolds have been investigated, literature searches did not yield any studies specifically linking compounds with a 2,6-dihydroxyphenylamide structure to this biological target.

Exploration as Modulators of Lipid Metabolism and Energy Balance

No studies were identified that explore the potential of this compound or its analogues as modulators of lipid metabolism or energy balance. The role of various N-acyl amides and ceramide analogues in lipid signaling and metabolic regulation is an active area of research. However, there is no specific mention of this particular compound or structurally similar analogues with a resorcinol headgroup being investigated for these purposes.

Utility in Studying Enzyme-Ligand and Receptor-Ligand Interactions

There is a lack of published data on the use of this compound or its analogues in the study of enzyme-ligand or receptor-ligand interactions. While the principles of structure-activity relationships are widely applied in drug discovery to understand how ligands interact with their biological targets, no such studies involving this specific compound have been reported in the accessible scientific literature.

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